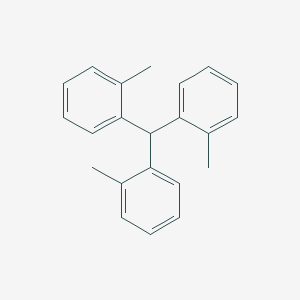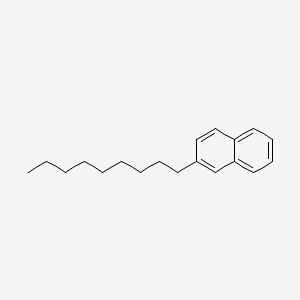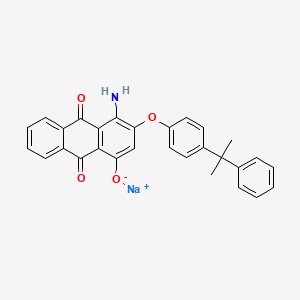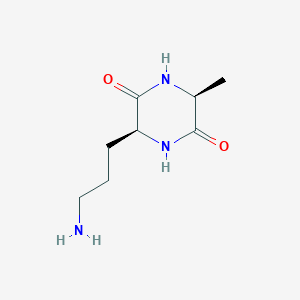
Dimethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxysilane is an organosilicon compound with the chemical formula C₂H₈O₂Si . It is a colorless, volatile liquid that is primarily used as a precursor in the synthesis of other silicon-containing compounds. The compound is characterized by its two methoxy groups attached to a silicon atom, making it a versatile reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethoxysilane can be synthesized through several methods. One common method involves the reaction of monosilane (SiH₄) with methanol (CH₃OH) in the presence of a catalyst. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is often produced through the direct reaction of silicon with methanol. This process involves heating silicon in the presence of methanol and a catalyst, resulting in the formation of this compound along with other by-products. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol.
Condensation: The silanols formed from hydrolysis can further condense to produce siloxanes.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, often involving the silicon atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and acids. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, although specific conditions may vary depending on the desired product .
Major Products Formed
The major products formed from reactions involving this compound include silanols, siloxanes, and various organosilicon compounds. These products are valuable intermediates in the synthesis of more complex silicon-based materials .
Wissenschaftliche Forschungsanwendungen
Dimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of siloxanes and other silicon-containing compounds.
Biology: this compound is employed in the modification of surfaces for biological assays and experiments.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: This compound is utilized in the production of coatings, adhesives, and sealants
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dimethoxysilane include:
- Dimethylthis compound
- Methylphenylthis compound
- Diphenylthis compound
- Diethoxydimethylsilane
Uniqueness
This compound is unique due to its simple structure and high reactivity. Its two methoxy groups make it a versatile reagent in various chemical reactions, allowing for the synthesis of a wide range of silicon-containing compounds. Additionally, its ability to form strong covalent bonds with other molecules makes it valuable in the development of advanced materials and technologies .
Eigenschaften
| 5314-52-3 | |
Molekularformel |
C2H6O2Si |
Molekulargewicht |
90.15 g/mol |
InChI |
InChI=1S/C2H6O2Si/c1-3-5-4-2/h1-2H3 |
InChI-Schlüssel |
UXFBJATYVZPQTG-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si]OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)







